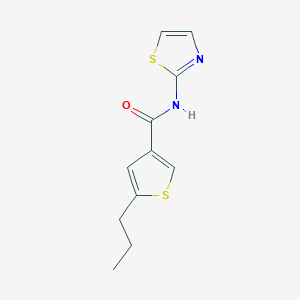

5-propyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide

Description

5-Propyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a propyl group at the 5-position and a carboxamide linkage to a 1,3-thiazol-2-yl moiety at the 3-position. This structure combines electron-rich thiophene and thiazole rings, which are known to enhance bioactivity and modulate physicochemical properties such as solubility and metabolic stability .

Properties

IUPAC Name |

5-propyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-2-3-9-6-8(7-16-9)10(14)13-11-12-4-5-15-11/h4-7H,2-3H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBALJSSMCSKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CS1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-propyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide typically involves the formation of the thiazole and thiophene rings followed by their subsequent coupling. One common method includes the reaction of 2-aminothiazole with 3-bromothiophene-2-carboxylic acid under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-propyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst is a common approach.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

5-propyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic properties

Mechanism of Action

The mechanism of action of 5-propyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide involves its interaction with various molecular targets. The thiazole and thiophene rings allow the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to the modulation of biological pathways involved in inflammation, cell proliferation, and microbial growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its propyl substituent on the thiophene ring, which distinguishes it from analogs with halogen (e.g., Cl) or aromatic substituents. Below is a comparative analysis of structurally related compounds:

Structural-Activity Relationship (SAR) Insights :

- Electron-withdrawing groups (e.g., Cl, NO₂) enhance stability and target binding but may increase toxicity .

- Thiazole vs. furan rings : Thiazole-containing analogs exhibit broader antimicrobial activity, while furan derivatives may prioritize metabolic pathways like CYP450 interactions .

Antimicrobial Activity

- Chlorinated thiophene-thiazole carboxamides (e.g., 2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide) show potent inhibition against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) due to halogen-mediated disruption of microbial enzymes .

- 5-(Phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide demonstrates moderate antifungal activity (MIC = 8–16 µg/mL against Aspergillus spp.), attributed to the phenoxymethyl group’s hydrophobic interactions .

Anticancer Potential

- Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate exhibits cytotoxicity (IC₅₀ = 12–18 µM) against breast cancer cell lines (MCF-7), linked to nitro group-induced oxidative stress .

- Thiazole derivatives with bulky substituents (e.g., 5-propyl) may target kinase pathways or tubulin polymerization, though specific data for the target compound require further validation .

Physicochemical Properties

Toxicological and Metabolic Considerations

Biological Activity

5-propyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity based on diverse sources, presenting relevant data and findings.

Molecular Formula: C₁₁H₁₂N₂OS₂

Molecular Weight: 252.36 g/mol

CAS Number: 1247663

Structure: The compound features a thiophene ring substituted with a propyl group and a thiazole moiety, contributing to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties against various pathogens. A study evaluating the in vitro antimicrobial activity of thiazole and thiophene derivatives reported that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for related compounds were found to be as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity. These compounds also demonstrated synergistic effects when combined with standard antibiotics like ciprofloxacin, reducing their MIC values significantly .

| Compound | Pathogen | MIC (μg/mL) | Activity |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.22 - 0.25 | Strong antibacterial |

| Related Compound A | Escherichia coli | 2.0 | Moderate antibacterial |

| Related Compound B | Pseudomonas aeruginosa | 4.5 | Moderate antibacterial |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. In vitro tests indicated effectiveness against Candida albicans, with MIC values comparable to established antifungal agents.

The biological activity of this compound is attributed to its ability to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes in bacterial DNA replication and folate synthesis, respectively. The IC50 values for these targets range between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR inhibition .

Study on Antimicrobial Efficacy

A comprehensive study conducted by Mohamed et al. evaluated various derivatives of thiazole and thiophene for their antimicrobial efficacy. The results indicated that compounds structurally related to this compound had significant activity against multi-drug resistant (MDR) pathogens, showcasing their potential in treating infections caused by resistant strains .

Synergistic Effects

Another case study demonstrated the synergistic effects of this compound when used in combination with other antibiotics. The study revealed that the combination therapy not only reduced the MIC of the standard drugs but also enhanced the overall antimicrobial efficacy against resistant strains of bacteria .

Q & A

Q. How can the synthesis of 5-propyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide be optimized for higher yield?

Methodological Answer: Synthesis optimization involves multi-step strategies:

- Core Formation : Use Huisgen azide-alkyne cycloaddition (click chemistry) to construct the thiazole-thiophene backbone under mild conditions (e.g., room temperature, Cu(I) catalysts) .

- Coupling Reactions : Introduce the propyl and carboxamide groups via nucleophilic acyl substitution. Triethylamine (TEA) in dimethylformamide (DMF) enhances reaction efficiency by scavenging acids .

- Yield Monitoring : Track intermediates via Thin Layer Chromatography (TLC) and optimize solvent systems (e.g., dichloromethane:methanol mixtures) .

- Purification : Recrystallization from ethanol/water (3:1) improves purity (>95%) .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., thiazole C-2 substitution) and propyl chain integration .

- Infrared Spectroscopy (IR) : Validate carboxamide (C=O stretch ~1650 cm⁻¹) and thiophene ring (C-S stretch ~690 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to controls like cisplatin .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Evaluate kinase or protease inhibition via fluorometric assays (e.g., ATPase activity in tyrosine kinases) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in forming the thiazole-thiophene core?

Methodological Answer:

- Temperature Control : Lower temperatures (0–5°C) favor thiazole formation via cyclocondensation, while higher temperatures (80–90°C) promote thiophene ring closure .

- Catalyst Selection : Cu(I) catalysts in Huisgen reactions direct regioselectivity toward 1,4-disubstituted triazoles, avoiding side products .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in carboxamide coupling, reducing byproducts .

Q. What computational methods predict binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with binding energy scores (< -7 kcal/mol) .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (e.g., GROMACS) to assess hydrogen bond persistence and hydrophobic interactions .

- QSAR Modeling : Corrogate substituent effects (e.g., propyl chain length) with bioactivity using partial least squares (PLS) regression .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to ensure accurate IC₅₀ determination, avoiding false negatives from threshold effects .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare datasets. Address outliers via Grubbs’ test (α = 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.